molecular formula C17H20Cl2N4O2 B10943052 1-[(2,4-dichlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

1-[(2,4-dichlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10943052
M. Wt: 383.3 g/mol
InChI Key: NFCOFSBLHNPFGU-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is a synthetic compound known for its diverse applications in various fields of science This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a piperidine moiety, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethanol. This intermediate is then reacted with 1-methyl-4-piperidylamine to yield the corresponding amine derivative. The final step involves the cyclization of this intermediate with hydrazine and a carboxylic acid derivative to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with hydrogenated functional groups.
  • Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

1-[(2,4-Dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone
  • Methyl 2-(2,4-dichlorophenoxy)propionate
  • 1-[(2,3-Dichlorophenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide

Comparison: 1-[(2,4-Dichlorophenoxy)methyl]-N-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For instance, the presence of the pyrazole ring and the piperidine moiety can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H20Cl2N4O2/c1-22-7-4-13(5-8-22)20-17(24)15-6-9-23(21-15)11-25-16-3-2-12(18)10-14(16)19/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,20,24)

InChI Key

NFCOFSBLHNPFGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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